molecular formula C4H12Cl2N2 B6186662 4-methylpyrazolidine dihydrochloride CAS No. 2639451-29-7

4-methylpyrazolidine dihydrochloride

Cat. No. B6186662
CAS RN: 2639451-29-7
M. Wt: 159.1
InChI Key:
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Description

4-methylpyrazolidine dihydrochloride (4-MPD) is a synthetic organic compound belonging to the class of pyrazolidines. It is an important intermediate in organic synthesis, and has been used in a variety of applications, including in the synthesis of pharmaceuticals, dyes, and other organic compounds. 4-MPD is a colorless, crystalline solid at room temperature, and is soluble in water and most organic solvents.

Mechanism of Action

4-methylpyrazolidine dihydrochloride acts as a nucleophile in organic synthesis, and is capable of displacing hydrogen from a variety of substrates. It can also act as an electrophile, and is capable of reacting with a variety of nucleophiles. In biochemical studies, this compound is capable of reacting with amino acids and peptides, forming covalent bonds between them. This reaction is the basis for the synthesis of peptides and proteins.
Biochemical and Physiological Effects
This compound has been shown to have no significant biochemical or physiological effects in in vitro or in vivo studies. It is not toxic, and is not known to interact with any other compounds.

Advantages and Limitations for Lab Experiments

4-methylpyrazolidine dihydrochloride is a relatively inexpensive and easy to use reagent in organic synthesis. It is highly soluble in a variety of solvents, and can be used in a variety of reactions. However, it is not particularly reactive, and is not suitable for use in reactions requiring high reaction temperatures or pressures.

Future Directions

-Further research into the use of 4-methylpyrazolidine dihydrochloride in the synthesis of pharmaceuticals and other organic compounds.
-Investigation into the use of this compound in the synthesis of peptides and proteins.
-Exploration of the use of this compound in the synthesis of novel materials, such as polymers and surfactants.
-Investigation into the use of this compound in the synthesis of dyes and other pigments.
-Exploration of the use of this compound in the synthesis of catalysts and other catalytic compounds.
-Investigation into the use of this compound in the synthesis of other organic compounds, such as esters and amides.
-Exploration of the use of this compound in the synthesis of biodegradable polymers.
-Investigation into the use of this compound in the synthesis of fluorescent molecules.
-Exploration of the use of this compound in the synthesis of drugs and other bioactive molecules.
-Investigation into the use of this compound in the synthesis of other organic compounds with potential applications in medicine, agriculture, and other fields.

Synthesis Methods

4-methylpyrazolidine dihydrochloride is most commonly synthesized through a reaction between pyrazole and methyl iodide, followed by hydrolysis with aqueous hydrochloric acid. This reaction is typically conducted in a solvent such as dichloromethane or dimethylformamide. The reaction proceeds through an SN2 substitution mechanism, with the methyl iodide displacing the hydrogen from the pyrazole ring. The resulting this compound is then precipitated by the addition of aqueous hydrochloric acid.

Scientific Research Applications

4-methylpyrazolidine dihydrochloride has been widely used in scientific research, particularly in the fields of organic synthesis and drug discovery. It is used as an intermediate in the synthesis of a variety of pharmaceuticals, such as ACE inhibitors, β-blockers, and selective serotonin reuptake inhibitors (SSRIs). It has also been used in the synthesis of dyes and other organic compounds, such as polymers and surfactants. This compound has also been used in biochemical studies, such as the synthesis of peptides and proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-methylpyrazolidine dihydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-methylpyrazole", "Hydrogen chloride gas", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Step 1: 4-methylpyrazole is reacted with hydrogen chloride gas in methanol to form 4-methylpyrazole hydrochloride.", "Step 2: The 4-methylpyrazole hydrochloride is then reacted with acetic anhydride in the presence of sodium acetate to form 4-acetoxy-4-methylpyrazoline.", "Step 3: The 4-acetoxy-4-methylpyrazoline is then reacted with sodium bicarbonate in water to form 4-hydroxy-4-methylpyrazoline.", "Step 4: The 4-hydroxy-4-methylpyrazoline is finally reacted with hydrochloric acid in ethyl acetate to form 4-methylpyrazolidine dihydrochloride." ] }

CAS RN

2639451-29-7

Molecular Formula

C4H12Cl2N2

Molecular Weight

159.1

Purity

95

Origin of Product

United States

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